4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C11H11BrN2O It is an imidazole derivative that features a bromine atom, a methoxybenzyl group, and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of boron reagents for coupling reactions. The selection of appropriate reagents and catalysts is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an imidazole ring.
4-Bromo-1-(4-methoxybenzyl)-1H-indole: Contains an indole ring, which imparts different chemical properties and reactivity.
Uniqueness
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
101853-88-7 |
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Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-3-[(4-methoxyphenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)6-15-8-14-12(13)11(15)7-16/h2-5,7-8H,6H2,1H3 |
InChI Key |
FOMVPOCQLWZMDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C=O)Br |
Origin of Product |
United States |
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